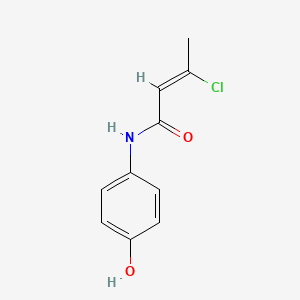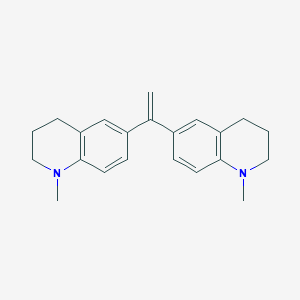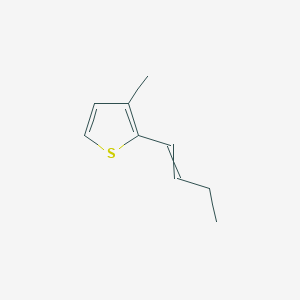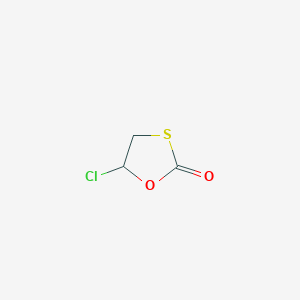
3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate: is an organic compound characterized by the presence of a carboxyphenoxy group, a keto group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-carboxyphenol and benzoyl chloride.
Esterification: The carboxyphenol undergoes esterification with benzoyl chloride in the presence of a base like pyridine to form the ester intermediate.
Oxidation: The ester intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and oxidation processes. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl and carboxyphenoxy groups can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Carboxyphenoxy)phthalic acid
- 4-(2-Carboxyphenoxy)phthalic acid
- 3-(4-Carboxyphenoxy)phthalic acid
Uniqueness
Compared to similar compounds, 3-(2-Carboxyphenoxy)-3-oxo-2-phenylpropanoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
109333-11-1 |
|---|---|
Fórmula molecular |
C16H11O6- |
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
3-(2-carboxyphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H12O6/c17-14(18)11-8-4-5-9-12(11)22-16(21)13(15(19)20)10-6-2-1-3-7-10/h1-9,13H,(H,17,18)(H,19,20)/p-1 |
Clave InChI |
RUQWQNPCYBRKJV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)


![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)

![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)

